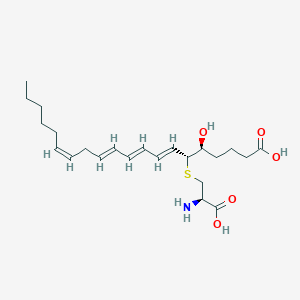

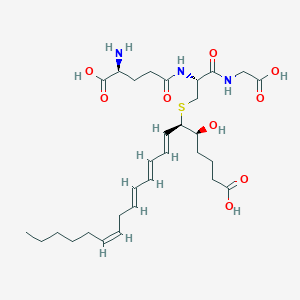

11-trans Leukotriene E4

Descripción general

Descripción

11-trans Leucotrieno E4 es un isómero del Leucotrieno E4, un leucotrieno cisteinílico involucrado en la inflamación. Se forma a través de la isomerización lenta del doble enlace C-11 del Leucotrieno E4. Este compuesto es conocido por su papel en la contracción del íleon de cobayas y es equipotente al Leucotrieno E4 en este sentido .

Mecanismo De Acción

El mecanismo de acción del 11-trans Leucotrieno E4 involucra su interacción con receptores específicos, como los receptores de leucotrienos cisteinílicos. Estas interacciones conducen a la liberación de citoquinas inflamatorias, quimioquinas e histamina, lo que resulta en vasodilatación, aumento de la permeabilidad vascular y la migración de células inmunitarias a sitios de inflamación . Los efectos del compuesto están mediados por receptores acoplados a proteínas G y varias vías de señalización descendentes .

Compuestos Similares:

- Leucotrieno E4

- Leucotrieno C4

- Leucotrieno D4

Comparación: El 11-trans Leucotrieno E4 es único debido a su isomerización específica en el doble enlace C-11, lo que lo distingue de otros leucotrienos. Si bien comparte actividades biológicas similares con el Leucotrieno E4, como la contracción del íleon de cobayas, sus diferencias estructurales pueden dar lugar a propiedades farmacológicas distintas .

Análisis Bioquímico

Biochemical Properties

11-trans Leukotriene E4 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The slow isomerization of the C-11 double bond of Leukotriene E4 leads to the formation of this compound

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to play a crucial role in the pathophysiology of allergic asthma .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily through the modulation of various downstream signaling pathways, such as MAPK, PI3K/Akt, AMPK, TNF-α, Bradykinin, NO, PI3K, PKC, EGR-1, and NF-KB .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del 11-trans Leucotrieno E4 implica la isomerización del Leucotrieno E4. El proceso típicamente requiere condiciones de reacción específicas para facilitar la lenta isomerización del doble enlace C-11 .

Métodos de Producción Industrial: Los métodos de producción industrial para el 11-trans Leucotrieno E4 no están ampliamente documentados. el compuesto está disponible para fines de investigación científica, lo que indica que puede sintetizarse y purificarse a escala de laboratorio .

Análisis De Reacciones Químicas

Tipos de Reacciones: El 11-trans Leucotrieno E4 experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución.

Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en reacciones que involucran 11-trans Leucotrieno E4 incluyen agentes oxidantes, agentes reductores y varios catalizadores. Las condiciones específicas dependen de la reacción deseada y los productos objetivo.

Productos Principales Formados: Los productos principales formados a partir de reacciones que involucran 11-trans Leucotrieno E4 dependen del tipo de reacción. Por ejemplo, las reacciones de oxidación pueden producir diferentes formas oxidadas del compuesto, mientras que las reacciones de reducción pueden producir derivados reducidos.

Aplicaciones Científicas De Investigación

El 11-trans Leucotrieno E4 tiene varias aplicaciones de investigación científica, particularmente en los campos de la química, la biología y la medicina. Se utiliza para estudiar los mecanismos de inflamación y el papel de los leucotrienos en varios procesos fisiológicos y patológicos. Además, sirve como un compuesto de referencia en estudios farmacológicos para evaluar la eficacia de los inhibidores de leucotrienos y otros fármacos relacionados .

Comparación Con Compuestos Similares

- Leukotriene E4

- Leukotriene C4

- Leukotriene D4

Comparison: 11-trans Leukotriene E4 is unique due to its specific isomerization at the C-11 double bond, which distinguishes it from other leukotrienes. While it shares similar biological activities with Leukotriene E4, such as contracting guinea pig ileum, its structural differences may result in distinct pharmacological properties .

Propiedades

IUPAC Name |

(5S,6R,7E,9E,11E,14Z)-6-[(2R)-2-amino-2-carboxyethyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H37NO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-21(30-18-19(24)23(28)29)20(25)15-14-17-22(26)27/h6-7,9-13,16,19-21,25H,2-5,8,14-15,17-18,24H2,1H3,(H,26,27)(H,28,29)/b7-6-,10-9+,12-11+,16-13+/t19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZRAYGBFWZKMX-DVFCZEDWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

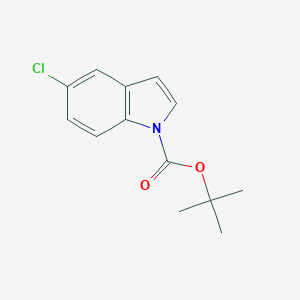

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the metabolic pathway of Leukotriene C4, and how is 11-trans-LTE4 formed?

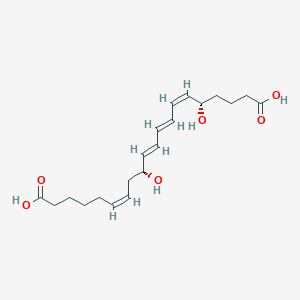

A1: The metabolism of LTC4 involves modifications of its tripeptide substituent. [, ] Initially, the enzyme γ-glutamyl transferase removes the N-terminal γ-glutamyl residue, resulting in Leukotriene D4 (LTD4). Subsequently, a membrane-bound dipeptidase found in the kidney and other tissues hydrolyzes the remaining peptide bond, eliminating the C-terminal glycine residue and forming Leukotriene E4 (LTE4). [] 11-trans-LTE4 is then formed as a metabolite of LTE4. []

Q2: What are the primary routes of excretion for LTC4 and its metabolites, including 11-trans-LTE4?

A2: Studies in guinea pigs have shown that intravenously administered LTC4 is primarily excreted in bile. [] In these animals, LTE4 and 11-trans-LTE4 undergo N-acetylation and are excreted as N-acetyl-LTE4 and N-acetyl-11-trans-LTE4 in feces. [, ] Human studies suggest that LTE4 is a urinary metabolite after intravenous LTC4 administration. []

Q3: Does the body produce 11-trans-LTE4 naturally, and if so, under what conditions?

A3: Yes, research indicates that 11-trans-LTE4 is produced endogenously during anaphylactic shock in guinea pigs. [] During anaphylaxis, biliary concentrations of 11-trans-LTE4 significantly increased, indicating its generation as a consequence of systemic anaphylaxis. []

Q4: What is the role of ω-oxidation in the metabolism of 11-trans-LTE4?

A4: Studies using rat liver microsomes revealed that both LTE4 and 11-trans-LTE4 undergo ω-oxidation. [] This process involves two sequential enzymatic reactions: ω-hydroxylation followed by oxidation to the corresponding carboxylic acid. This metabolic pathway leads to the formation of ω-hydroxy-11-trans-LTE4 and ω-carboxy-11-trans-LTE4. []

Q5: How does N-acetylation affect the metabolism of 11-trans-LTE4?

A5: N-acetylation, a common metabolic modification, influences the ω-oxidation of LTE4 and its metabolites. Research indicates that N-acetyl-LTE4 and N-acetyl-11-trans-LTE4 are also substrates for ω-oxidation in the liver, although at a slower rate compared to their non-acetylated counterparts. []

Q6: Can dietary intake influence the metabolic profile of individuals exposed to arsenic, and is there a link to 11-trans-LTE4?

A6: Research suggests a potential link between dietary nutrient intake, arsenic exposure, and 11-trans-LTE4 levels. A study analyzing the metabolic profiles of women exposed to different levels of arsenic found that the intake of nutrients involved in arsenic metabolism (methionine, vitamins B2, B6, B12, folate, and zinc) correlated with urinary 11-trans-LTE4 levels. [] This finding suggests that dietary interventions may modulate the metabolic response to arsenic exposure.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4aR,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-4-acetyloxy-3,5-dihydroxyoxan-2-yl]oxy-2,6a,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylic acid](/img/structure/B162651.png)

![1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B162652.png)

![1,1'-Diethyl-[4,4'-bipyridine]-1,1'-diium iodide](/img/structure/B162674.png)